molecular formula C18H14O5 B1244841 Nigrolineaxanthone F

Nigrolineaxanthone F

Cat. No. B1244841
M. Wt: 310.3 g/mol
InChI Key: TZPXKEYIVMJZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrolineaxanthone F is a natural product found in Garcinia nigrolineata with data available.

Scientific Research Applications

  • Antibacterial Activity : Nigrolineaxanthone F has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding is significant as MRSA is a major cause of hospital-acquired infections and is resistant to many antibiotics (Rukachaisirikul et al., 2005).

  • Synthesis for Natural Products : A study demonstrated a facile synthesis method for Nigrolineaxanthone F. This is important for the pharmaceutical industry as it provides an efficient way to produce this compound, which could be used in drug development (Mondal et al., 2006).

  • Potential Role in Cancer Research : While Nigrolineaxanthone F was not directly studied for its effects on cancer, compounds from the same plant, such as nigrolineaxanthone T, showed significant proapoptotic activity in cancer cells. This suggests a potential avenue for future research into Nigrolineaxanthone F's role in cancer treatment (Feng et al., 2014).

  • Neurological Disorders Research : In a study related to neurological disorders, compounds from Garcinia nigrolineata were screened for their effects on mGluR1, a receptor implicated in neurological disorders. While Nigrolineaxanthone F was not directly mentioned, this research points to a broader interest in compounds from Garcinia nigrolineata for neurological applications (Jiang et al., 2015).

properties

Product Name

Nigrolineaxanthone F

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

6,9-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one

InChI

InChI=1S/C18H14O5/c1-18(2)6-5-10-14(23-18)8-12(20)15-16(21)11-7-9(19)3-4-13(11)22-17(10)15/h3-8,19-20H,1-2H3

InChI Key

TZPXKEYIVMJZOB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=C(C=C4)O)O)C

synonyms

nigrolineaxanthone F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.